molecular formula C14H16ClN3O3S B12909034 6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine CAS No. 284681-62-5

6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine

Cat. No.: B12909034
CAS No.: 284681-62-5
M. Wt: 341.8 g/mol
InChI Key: SYZFHCSLDSLIDY-UHFFFAOYSA-N
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Description

6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with a sec-butoxy group, a 3-chloro-benzenesulfonyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine typically involves multiple steps, starting from readily available precursors. A common synthetic route may include:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the sec-Butoxy Group: The sec-butoxy group can be introduced via an alkylation reaction using sec-butyl bromide in the presence of a strong base such as sodium hydride.

    Sulfonylation: The 3-chloro-benzenesulfonyl group can be attached to the pyrimidine ring through a sulfonylation reaction using 3-chlorobenzenesulfonyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, triethylamine.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Research: It is used as a tool compound to study cellular pathways and mechanisms, especially those involving sulfonyl groups.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-sec-Butoxy-2-(3-chloro-benzenesulfonyl)-pyrimidin-4-ylamine: Unique due to its specific substitution pattern.

    6-sec-Butoxy-2-(4-chloro-benzenesulfonyl)-pyrimidin-4-ylamine: Similar structure but with a different position of the chloro group.

    6-sec-Butoxy-2-(3-methyl-benzenesulfonyl)-pyrimidin-4-ylamine: Similar structure but with a methyl group instead of a chloro group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

284681-62-5

Molecular Formula

C14H16ClN3O3S

Molecular Weight

341.8 g/mol

IUPAC Name

6-butan-2-yloxy-2-(3-chlorophenyl)sulfonylpyrimidin-4-amine

InChI

InChI=1S/C14H16ClN3O3S/c1-3-9(2)21-13-8-12(16)17-14(18-13)22(19,20)11-6-4-5-10(15)7-11/h4-9H,3H2,1-2H3,(H2,16,17,18)

InChI Key

SYZFHCSLDSLIDY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC(=C1)N)S(=O)(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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